molecular formula C6H13ClOSi B095210 3-Trimethylsilylpropanoyl chloride CAS No. 18187-31-0

3-Trimethylsilylpropanoyl chloride

Cat. No.: B095210
CAS No.: 18187-31-0
M. Wt: 164.7 g/mol
InChI Key: JOLXPNFNBVPESL-UHFFFAOYSA-N
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Description

3-Trimethylsilylpropanoyl chloride (CAS 18187-38-7, molecular formula C₆H₁₃ClSi) is an organosilicon compound featuring a propanoyl chloride backbone with a trimethylsilyl (-Si(CH₃)₃) group attached to the third carbon (β-position) . This structure combines the reactivity of an acyl chloride with the steric and electronic effects of the silyl group. The compound is primarily utilized in organic synthesis for silylation reactions, where it introduces the trimethylsilyl moiety into target molecules, often to protect hydroxyl or amine groups or modify solubility . Its molecular weight is approximately 148.54 g/mol, derived from its formula.

Properties

CAS No.

18187-31-0

Molecular Formula

C6H13ClOSi

Molecular Weight

164.7 g/mol

IUPAC Name

3-trimethylsilylpropanoyl chloride

InChI

InChI=1S/C6H13ClOSi/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3

InChI Key

JOLXPNFNBVPESL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCC(=O)Cl

Canonical SMILES

C[Si](C)(C)CCC(=O)Cl

Synonyms

3-(Trimethylsilyl)propanoyl chloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares 3-trimethylsilylpropanoyl chloride with structurally or functionally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Functional Group Primary Applications
This compound C₆H₁₃ClSi ~148.54 N/A N/A Acyl chloride + silyl Silylation, organic synthesis
Trimethylsilyl chloride C₃H₉ClSi 108.64 57–59 0.856 Silyl chloride Protecting alcohols, silylation
Triisopropylsilyl chloride C₉H₂₁ClSi 192.80 193–195 0.895 Bulky silyl chloride Protecting sensitive alcohols
Trifluoromethanesulfonyl chloride CClF₃O₂S 168.52 29–32 1.583 Sulfonyl chloride Sulfonamide synthesis, strong leaving group
[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride C₈H₆ClF₃O₂S 258.65 N/A N/A Aryl sulfonyl chloride Pharmaceutical intermediates

Reactivity and Functional Group Influence

  • This compound: Combines acyl chloride reactivity (nucleophilic substitution at the carbonyl carbon) with the silyl group’s steric bulk, which may slow reactions compared to simpler acyl chlorides. The silyl group enhances stability against hydrolysis but remains moisture-sensitive .
  • Trimethylsilyl chloride : A classic silylating agent with rapid reactivity toward hydroxyl and amine groups. Highly moisture-sensitive, requiring anhydrous conditions .
  • Triisopropylsilyl chloride : Bulkier silyl group provides superior steric protection for alcohols in complex syntheses. Reacts more selectively but requires harsher conditions for removal .
  • Sulfonyl chlorides (e.g., CF₃SO₂Cl) : React with amines to form sulfonamides or act as leaving groups in elimination reactions. Less electrophilic than acyl chlorides but more thermally stable .

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